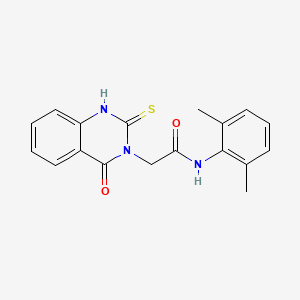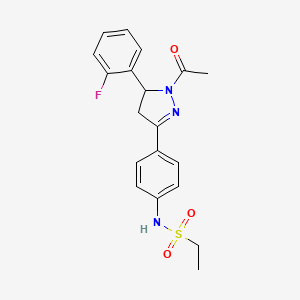![molecular formula C15H17N3O3 B6418112 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930664-86-1](/img/structure/B6418112.png)
6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of considerable interest due to its unique structure and diverse potential applications. This compound belongs to the class of pyrrolopyrimidinediones, which are known for their biological and pharmacological activities.
Preparation Methods
The synthesis of 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several synthetic routes:
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate pyrrolopyrimidine. This intermediate then undergoes a series of reactions, including hydrolysis and cyclization, to yield the final product. Key conditions include moderate temperatures (typically around 80-100°C) and the use of appropriate solvents like ethanol or acetonitrile.
Industrial Production Methods: : Industrially, this compound can be synthesized using continuous flow chemistry to streamline the multi-step process, enhancing yield and reducing waste. Automation and catalytic processes play crucial roles in scaling up the synthesis while maintaining the purity of the final product.
Chemical Reactions Analysis
6-(2-Hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes a variety of chemical reactions:
Types of Reactions: : This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Oxidation can be performed using reagents like potassium permanganate or hydrogen peroxide, typically under acidic conditions. Reduction reactions may involve hydrides such as sodium borohydride. Substitution reactions can occur under mild to moderate basic conditions, often using nucleophiles like alkoxides or amines.
Major Products Formed: : Oxidation of the compound can yield ketones or carboxylic acids, while reduction might produce alcohols. Substitution reactions often result in the formation of ethers or amines, depending on the nucleophile used.
Scientific Research Applications
The compound 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione finds applications across several fields:
Chemistry: : It is used as a building block in organic synthesis due to its versatile reactive sites.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation, making it a candidate for drug discovery.
Medicine: : Preliminary studies suggest its potential in developing therapeutic agents, particularly in areas like oncology and neurology.
Industry: : It may be used in the manufacturing of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves interactions with specific molecular targets:
Molecular Targets and Pathways: : It interacts with various enzymes and receptors, altering their activity. This can lead to modulation of biochemical pathways, such as those involved in cell signaling and metabolism.
Pathways Involved: : The compound may influence pathways like the MAPK/ERK pathway in cancer cells or the GABAergic signaling in neurological disorders, contributing to its therapeutic effects.
Comparison with Similar Compounds
Compared to other pyrrolopyrimidinediones, 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substituents, which confer unique properties:
Similar Compounds: : Compounds such as 4-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[3,4-d]pyrimidine-2,5-dione and 4-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Highlighting Uniqueness: : The presence of the 2-hydroxyethyl and 4-methylphenyl groups in the compound increases its solubility and potential biological activity, making it a versatile candidate for further research.
There you have it: a deep dive into the world of this compound. Intriguing stuff, eh?
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-2-4-10(5-3-9)13-12-11(16-15(21)17-13)8-18(6-7-19)14(12)20/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHURLQMZGTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
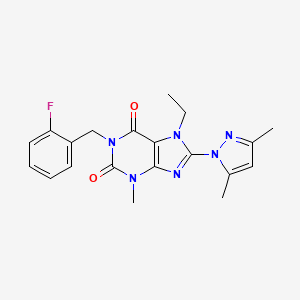
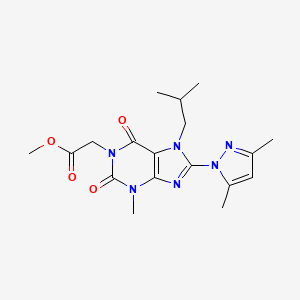
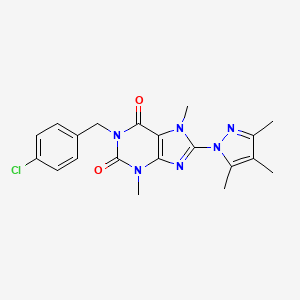
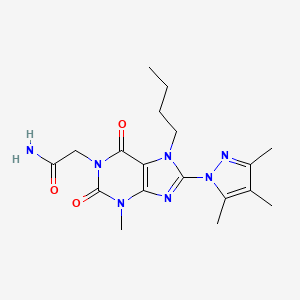
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
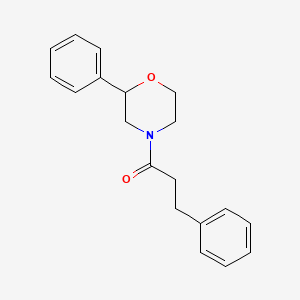
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole](/img/structure/B6418115.png)
![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)
